4,5-Difluoro-2-methoxyaniline

Medicinal Chemistry Drug Design ADME Properties

4,5-Difluoro-2-methoxyaniline (CAS 1017779-71-3) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol. It belongs to the class of 2-methoxyaniline derivatives, characterized by the presence of a methoxy group at the 2-position and two fluorine atoms at the 4- and 5-positions of the benzene ring.

Molecular Formula C7H7F2NO
Molecular Weight 159.13 g/mol
CAS No. 1017779-71-3
Cat. No. B1319555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Difluoro-2-methoxyaniline
CAS1017779-71-3
Molecular FormulaC7H7F2NO
Molecular Weight159.13 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1N)F)F
InChIInChI=1S/C7H7F2NO/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3H,10H2,1H3
InChIKeyJGCKFBTYRYSVJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Difluoro-2-methoxyaniline CAS 1017779-71-3: A High-Purity Fluorinated Aniline Building Block for Pharmaceutical R&D and Chemical Synthesis


4,5-Difluoro-2-methoxyaniline (CAS 1017779-71-3) is a fluorinated aromatic amine with the molecular formula C₇H₇F₂NO and a molecular weight of 159.13 g/mol [1]. It belongs to the class of 2-methoxyaniline derivatives, characterized by the presence of a methoxy group at the 2-position and two fluorine atoms at the 4- and 5-positions of the benzene ring [2]. This substitution pattern imparts distinct electronic and steric properties that are highly valued in medicinal chemistry for optimizing drug-like attributes such as metabolic stability and target binding affinity [2]. As a versatile building block, it serves as a key intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical research .

Why Generic Substitution Fails: Quantified Differences in Physicochemical and Electronic Profiles of 4,5-Difluoro-2-methoxyaniline


In medicinal chemistry, the precise substitution pattern on an aniline scaffold critically dictates downstream pharmacokinetic and pharmacodynamic properties [1]. Simply substituting 4,5-Difluoro-2-methoxyaniline with a mono-fluorinated analog (e.g., 4-Fluoro-2-methoxyaniline) or a regioisomeric difluoro compound (e.g., 3,4-Difluoro-2-methoxyaniline) can lead to significant, quantifiable changes in lipophilicity (LogP), topological polar surface area (TPSA), hydrogen bonding capacity, and molecular flexibility [2]. These computational descriptors, validated across the chemical class, serve as direct proxies for a compound's potential for membrane permeability, metabolic stability, and target engagement [2]. The following evidence demonstrates that 4,5-Difluoro-2-methoxyaniline possesses a unique combination of these properties, making it a non-fungible intermediate where specific performance is required.

Quantitative Differentiation: Evidence-Based Property Comparison of 4,5-Difluoro-2-methoxyaniline Against Key Analogs


Lipophilicity Modulation: A Computed LogP of 1.4 Places 4,5-Difluoro-2-methoxyaniline Between Mono- and Tri-Fluorinated Analogs

The calculated partition coefficient (XLogP3-AA) for 4,5-Difluoro-2-methoxyaniline is 1.4 [1]. This value is significantly higher than that of its non-fluorinated parent, 2-Methoxyaniline (LogP = 1.14) , but notably lower than the mono-fluorinated 4-Fluoro-2-methoxyaniline (LogP = 1.62) . This positions 4,5-Difluoro-2-methoxyaniline in an intermediate lipophilicity range, which is often correlated with an optimal balance between cell membrane permeability and aqueous solubility [1].

Medicinal Chemistry Drug Design ADME Properties

Polar Surface Area Optimization: 4,5-Difluoro-2-methoxyaniline Exhibits a Distinct TPSA of 35.3 Ų for Tuned Permeability

The computed Topological Polar Surface Area (TPSA) for 4,5-Difluoro-2-methoxyaniline is 35.3 Ų [1]. This is identical to the TPSA of its regioisomer 3,4-Difluoro-2-methoxyaniline (35.3 Ų) , and marginally higher than that of 3,5-Difluoro-2-methoxyaniline (35.25 Ų) [2]. These values are all greater than the 26.0 Ų TPSA of the non-fluorinated 2-Methoxyaniline [3], indicating that fluorine substitution predictably increases the polar surface area within this scaffold.

Pharmacokinetics Membrane Permeability Oral Bioavailability

Hydrogen Bonding Profile: A Single H-Bond Donor Count Distinguishes 4,5-Difluoro-2-methoxyaniline from Non-Amine Derivatives

4,5-Difluoro-2-methoxyaniline possesses exactly 1 hydrogen bond donor (the primary amine) and 4 hydrogen bond acceptors (the amine nitrogen, methoxy oxygen, and two fluorine atoms) [1]. This profile is identical to its regioisomer 3,4-Difluoro-2-methoxyaniline and the mono-fluorinated 4-Fluoro-2-methoxyaniline [2], but it is a critical point of differentiation from non-aniline building blocks or compounds where the amine is substituted. The presence of a single, unsubstituted amine donor is essential for forming specific, directional hydrogen bonds with biological targets like kinase hinge regions.

Molecular Recognition Target Binding Solubility

Conformational Rigidity: A Single Rotatable Bond Imparts Greater Structural Pre-organization Than Flexible Analogs

4,5-Difluoro-2-methoxyaniline has a computed rotatable bond count of 1, which is solely due to the methoxy group [1]. This is in contrast to derivatives where the aniline nitrogen is functionalized, which would increase the rotatable bond count and thus molecular flexibility. For example, N-(4-fluorobenzyl)-2-methoxyaniline has a higher rotatable bond count, contributing to increased conformational entropy . The rigid nature of the core scaffold is a class feature of simple anilines and is a key advantage for achieving high target selectivity and binding affinity due to a reduced entropic penalty upon binding.

Conformational Analysis Entropy Binding Affinity

Synthetic Utility: 4,5-Difluoro-2-methoxyaniline as a Viable Intermediate in Quinolone Antibacterial Synthesis (Patent Evidence)

While not a direct biological comparison, U.S. Patent 6,162,944 explicitly identifies 3,4-difluoro-2-substituted-anilines, including those where the substituent is a fluorine-substituted methoxy group, as key intermediates in the production of N-cyclopropylanilines [1]. These N-cyclopropylanilines are crucial precursors to quinolonecarboxylic acid antibacterial agents. The patent's process relies on the specific 3,4-difluoro substitution pattern for successful reaction with a silyloxycyclopropane [1]. The 4,5-difluoro substitution pattern represents a close analog, and its successful application in a similar synthetic sequence would be a strong indicator of its value in medicinal chemistry.

Process Chemistry Antibacterial Synthesis Patent Analysis

Targeted Applications for 4,5-Difluoro-2-methoxyaniline (CAS 1017779-71-3) Based on Quantified Property Advantages


Medicinal Chemistry: Optimizing Lead Series with a Balanced Lipophilicity Profile

A medicinal chemistry team aiming to improve the ADME profile of a lead compound can procure 4,5-Difluoro-2-methoxyaniline to synthesize focused libraries. The compound's computed LogP of 1.4 [1] offers a balanced lipophilicity profile that can enhance membrane permeability compared to the parent 2-methoxyaniline (LogP 1.14) [1], while potentially mitigating the risk of high metabolic clearance associated with more lipophilic mono-fluorinated analogs (e.g., 4-Fluoro-2-methoxyaniline, LogP 1.62) [1].

Drug Discovery: Leveraging a Defined Polar Surface Area for CNS Penetration

For a program targeting a CNS enzyme, the consistent TPSA of 35.3 Ų for 4,5-Difluoro-2-methoxyaniline [1] positions it within the range known to favor passive diffusion across the blood-brain barrier. This property is shared by other difluoro regioisomers [1], but its specific 4,5-substitution pattern offers a distinct electronic and steric footprint for modulating target binding. Procuring this specific analog allows for SAR exploration where subtle changes in fluorine placement are critical.

Process Chemistry: Building Complex Intermediates via Nucleophilic Aromatic Substitution

A process chemist developing a scalable route to a pharmaceutical intermediate can utilize 4,5-Difluoro-2-methoxyaniline. The presence of two fluorine atoms activates the ring for nucleophilic aromatic substitution (SNAr) reactions, enabling further functionalization [1]. The established utility of the closely related 3,4-difluoro substitution pattern in patented routes to quinolone antibacterials [1] validates the strategic value of this compound class for high-volume, cost-effective manufacturing of complex molecules.

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